Neamine

説明

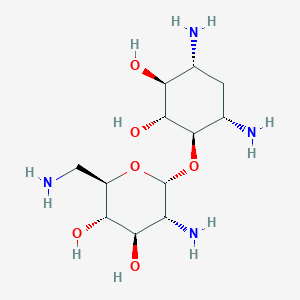

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJXFKPQNSDJLI-HKEUSBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023358 | |

| Record name | Neomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3947-65-7 | |

| Record name | Neamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5981U00LY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Neamine Against Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neamine, the core structural component of many aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome, a critical organelle for protein synthesis.[1][2][3] This guide provides a detailed examination of the molecular mechanisms underpinning this compound's antibacterial activity. It delves into its specific binding to the 16S ribosomal RNA (rRNA), the subsequent disruption of protein translation, and the downstream consequences leading to bacterial cell death. Furthermore, this document summarizes key quantitative data, details relevant experimental methodologies, and outlines common bacterial resistance strategies. Visual diagrams are provided to illustrate the core mechanism, experimental workflows, and the logical progression of this compound's antibacterial action.

Core Mechanism of Action

This compound is a pseudodisaccharide composed of a 2-deoxystreptamine (B1221613) (2-DOS) ring and a glycosidically linked aminosugar.[1][4] This fundamental structure is responsible for the characteristic antibacterial activity of a broad class of aminoglycosides.[1] The primary mechanism of action involves high-affinity binding to a specific site on the bacterial 16S rRNA, a component of the 30S ribosomal subunit.[5][6]

Molecular Target: The Ribosomal A-Site

The specific target of this compound is the aminoacyl-tRNA site (A-site) on the 16S rRNA, particularly within a region known as helix 44.[1] This binding pocket is highly conserved among bacteria, contributing to this compound's broad-spectrum activity.[7] The interaction is primarily driven by electrostatic forces between the positively charged amino groups of this compound and the negatively charged phosphate (B84403) backbone of the rRNA.[8] NMR studies have confirmed that the this compound core, consisting of rings I and II, is sufficient for specific binding to the A-site.[1][2] Upon binding, this compound induces a conformational change in the A-site, forcing out nucleotides A1492 and A1493. This altered conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, leading to significant disruptions in the fidelity of protein synthesis.[1]

Disruption of Protein Synthesis

This compound's interaction with the ribosomal A-site leads to two primary downstream effects that cripple the bacterium:

-

Inhibition of Translocation: this compound binding interferes with the movement of the mRNA-tRNA complex from the A-site to the P-site (peptidyl-tRNA site) of the ribosome.[1][9] This steric hindrance effectively stalls protein elongation.[6]

-

Induction of Codon Misreading: The conformational changes induced by this compound in the A-site decrease the accuracy of the decoding process.[9][10] This allows for the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[9][11] The accumulation of these aberrant proteins disrupts various cellular processes, including membrane integrity, ultimately contributing to cell death.[9][11]

The synergistic effect of translocation inhibition and codon misreading leads to a catastrophic failure of protein synthesis, resulting in the bactericidal activity of this compound.[12]

Quantitative Data

The antibacterial efficacy of this compound and its derivatives is quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. While specific MIC data for this compound alone is not as abundant as for its larger derivative, neomycin, the following table presents representative MIC values for neomycin to illustrate the antibacterial spectrum.

| Antibiotic | Bacterial Strain | MIC (µg/mL) |

| Neomycin | Escherichia coli | 1 |

| Neomycin | Proteus vulgaris | 0.25 |

| Neomycin | Enterobacter cloacae | >16 |

Table 1: Representative Minimum Inhibitory Concentration (MIC) values for Neomycin against medically significant Gram-negative bacteria.[4]

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of well-established experimental techniques. Here, we detail the methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[13][14] The broth microdilution method is a standard technique for determining MIC values.[14][15]

Protocol: Broth Microdilution Method

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[14] This creates a gradient of antibiotic concentrations across the plate.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture to a standardized concentration (typically ~5 x 10^5 colony-forming units (CFU)/mL).[16]

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).[15]

-

Data Analysis: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.[17]

Biophysical Characterization of this compound-rRNA Interaction

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to quantitatively characterize the binding of this compound to its rRNA target.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[18]

-

Immobilization of Ligand: One binding partner (e.g., a synthetic RNA oligonucleotide representing the A-site) is immobilized on the surface of a sensor chip.[19][20][21]

-

Analyte Injection: The other binding partner (this compound, the analyte) is flowed over the sensor surface at various concentrations.[18]

-

Detection: Binding of this compound to the immobilized RNA causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass bound to the surface.

-

Data Analysis: The binding and dissociation phases are monitored over time to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[22][23][24]

-

Sample Preparation: A solution of the macromolecule (e.g., the A-site RNA) is placed in the sample cell of the calorimeter, and a solution of the ligand (this compound) is loaded into a syringe.

-

Titration: The this compound solution is injected in small aliquots into the RNA solution.

-

Heat Measurement: The heat absorbed or released upon each injection is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm can be fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[25]

Mandatory Visualizations

References

- 1. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of neomycin-class aminoglycoside antibiotics to mutant ribosomes with alterations in the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neomycin - Wikipedia [en.wikipedia.org]

- 5. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Thermodynamics of aminoglycoside-rRNA recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamics of aminoglycoside-rRNA recognition: the binding of neomycin-class aminoglycosides to the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]

- 10. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria [frontiersin.org]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Direct observation of aminoglycoside-RNA binding by localized surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Direct Observation of Aminoglycoside–RNA Binding by Localized Surface Plasmon Resonance (LSPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Studying RNA-RNA and RNA-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. news-medical.net [news-medical.net]

The Core of Aminoglycoside Activity: A Deep Dive into the Structure-Activity Relationship of Neamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, a fundamental pseudodisaccharide component of several clinically significant aminoglycoside antibiotics, represents a critical scaffold for the development of novel antibacterial agents.[1][2] Comprising a 2-deoxystreptamine (B1221613) (2-DOS) ring (Ring II) glycosidically linked to a 6'-amino-6'-deoxy-α-D-glucopyranose ring (Ring I), this compound is the core structure responsible for the characteristic binding to the bacterial ribosomal A-site, leading to the inhibition of protein synthesis and ultimately, bacterial cell death.[3][4] The rise of antibiotic resistance, particularly through enzymatic modification of aminoglycosides, has spurred intensive research into the structure-activity relationships (SAR) of this compound. By systematically modifying its structure, researchers aim to design new derivatives that can evade resistance mechanisms while retaining or even enhancing antibacterial potency. This technical guide provides a comprehensive overview of the SAR of this compound, detailing the impact of structural modifications on its biological activity, summarizing key quantitative data, and outlining the experimental protocols used in these seminal studies.

The this compound Core: A Blueprint for Antibacterial Action

The foundational structure of this compound, with its specific arrangement of amino and hydroxyl groups, is paramount for its interaction with the A-site of bacterial 16S rRNA. The protonated amino groups at physiological pH engage in crucial electrostatic interactions and hydrogen bonding with the phosphate (B84403) backbone and specific nucleobases of the RNA, effectively locking the drug into its binding pocket.[3] This binding event induces a conformational change in the ribosome, leading to mistranslation and inhibition of translocation.[5] The numbering of the carbon atoms in the this compound structure is essential for understanding the specific locations of modifications discussed in this guide.

Caption: Chemical structure of this compound with standard numbering.

Structure-Activity Relationship of this compound Derivatives

The antibacterial efficacy of this compound and its derivatives is intricately linked to the presence and orientation of its functional groups. Modifications at various positions on both the 2-deoxystreptamine and the glucosamine (B1671600) rings have been extensively explored to probe their impact on antibacterial activity, RNA binding, and susceptibility to resistance enzymes.

Modifications of the Glucosamine Ring (Ring I)

2'-Position: The 2'-amino group is a critical determinant of this compound's activity. Its removal or modification can significantly impact antibacterial potency. However, specific N-alkylation at this position has been shown to overcome the action of some aminoglycoside-modifying enzymes (AMEs).[6]

3' and 4'-Positions: Dideoxygenation at the 3' and 4' positions to yield 3',4'-dideoxythis compound is a key modification found in the potent semisynthetic aminoglycoside arbekacin (B1665167). This modification enhances activity against some resistant strains by sterically hindering the action of AMEs.[7][8]

6'-Position: The 6'-amino group is crucial for the interaction with the ribosomal A-site. N-acylation of this group generally leads to a decrease in antibacterial activity, highlighting the importance of the positive charge at this position for RNA binding.[3]

Modifications of the 2-Deoxystreptamine Ring (Ring II)

5- and 6-Positions: The hydroxyl groups at the 5 and 6 positions are common sites for the attachment of additional sugar rings in more complex aminoglycosides like neomycin and kanamycin. In this compound itself, modifications at these positions have been explored to introduce novel functionalities. For instance, the attachment of aminoethylaminocarbonyl groups at the 5-O-position has shown effective activity against certain resistant Staphylococcus aureus strains.[8]

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentrations (MICs) of various this compound derivatives against common bacterial pathogens, the 50% inhibitory concentrations (IC50) for in vitro translation inhibition, and the dissociation constants (Kd) for binding to the bacterial ribosomal A-site RNA.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives (µg/mL)

| Derivative | E. coli | S. aureus | P. aeruginosa | Reference(s) |

| This compound | >128 | >128 | >128 | [9] |

| 3',4'-Dideoxythis compound | - | - | - | [7] |

| 3',6-Di-O-nonylthis compound | 2 | 1 | 4 | [9][10] |

| 3',6-Di-O-(2-naphthylpropyl)this compound | - | 4 | 8 | [11] |

| 1-N-(S)-4-amino-2-hydroxybutyryl-3',4'-dideoxythis compound | - | - | - | [8] |

| 5-O-(aminoethylaminocarbonyl)-...-dideoxythis compound | - | 16 | - | [8] |

Table 2: In Vitro Translation Inhibition and RNA Binding Affinity of this compound Derivatives

| Derivative | Translation Inhibition IC50 (µM) | A-Site RNA Binding Kd (µM) | Reference(s) |

| This compound | 1.2 | 0.1 | [5][12] |

| (+)-Neamine Isomers | Similar to this compound | - | [13] |

| Neomycin | - | 0.052 | [14] |

| Paromomycin | - | 0.052 | [14] |

| Tobramycin | - | 0.352 | [14] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound derivatives is typically quantified by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.

Workflow for MIC Determination:

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Preparation of this compound Derivatives: Stock solutions of this compound derivatives are prepared in an appropriate solvent (e.g., sterile water or DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Bacterial strains are grown overnight on an appropriate agar (B569324) medium. A few colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted this compound derivative is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound derivatives to inhibit protein synthesis in a cell-free system.

Workflow for In Vitro Translation Inhibition Assay:

Caption: Workflow for the in vitro translation inhibition assay.

Detailed Protocol:

-

Reaction Mixture Preparation: A master mix is prepared containing a cell-free extract (e.g., E. coli S30 extract), a mixture of amino acids, an energy source (ATP, GTP), and an mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Addition of Inhibitors: Serial dilutions of the this compound derivatives are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a specified period (e.g., 60-90 minutes) to allow for translation to occur.

-

Signal Detection: The amount of synthesized reporter protein is quantified by measuring its activity. For luciferase, a substrate is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The percentage of translation inhibition is calculated for each concentration of the this compound derivative relative to a no-inhibitor control. The IC50 value, the concentration at which 50% of translation is inhibited, is determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15][16]

Surface Plasmon Resonance (SPR) for RNA Binding Analysis

SPR is a powerful technique for real-time, label-free analysis of the binding kinetics and affinity between this compound derivatives and their RNA target.

Workflow for SPR Analysis:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol:

-

RNA Immobilization: A biotinylated oligonucleotide representing the bacterial ribosomal A-site is immobilized on a streptavidin-coated sensor chip.

-

Analyte Injection: Solutions of this compound derivatives at various concentrations are injected over the sensor surface at a constant flow rate.

-

Signal Detection: The binding of the this compound derivative to the immobilized RNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The association phase is monitored during the injection, and the dissociation phase is monitored during the subsequent flow of buffer.

-

Surface Regeneration: After each binding cycle, a regeneration solution (e.g., a high salt buffer) is injected to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka), which is a measure of binding affinity.[17][18]

Synthetic Methodologies

The synthesis of novel this compound derivatives is a cornerstone of SAR studies. The general approach involves the strategic protection of the amino and hydroxyl groups of the this compound core, followed by regioselective modification and subsequent deprotection.

General Synthetic Strategy for this compound Derivatives:

Caption: General synthetic strategy for this compound derivatives.

Key synthetic transformations include:

-

N-protection: Amino groups are commonly protected with carbobenzyloxy (Cbz), tert-butyloxycarbonyl (Boc), or azido (B1232118) groups.

-

O-protection: Hydroxyl groups are often protected as benzyl (B1604629) ethers or silyl (B83357) ethers.

-

Regioselective Alkylation/Acylation: The desired hydroxyl or amino group is selectively deprotected or activated for subsequent modification. For example, selective O-alkylation at the 3' and 6' positions can be achieved using specific protecting group strategies.

-

Deprotection: The protecting groups are removed under conditions that do not affect the newly introduced functionalities to yield the final this compound derivative.

Conclusion and Future Directions

The structure-activity relationship of this compound is a rich and complex field that continues to provide valuable insights for the development of new antibiotics. The quantitative data and experimental protocols outlined in this guide serve as a foundation for researchers in this area. Key takeaways from SAR studies indicate that modifications that sterically hinder the access of aminoglycoside-modifying enzymes, such as 3',4'-dideoxygenation, are a promising strategy to combat resistance. Furthermore, the introduction of lipophilic side chains can alter the mechanism of action from ribosome inhibition to membrane disruption, opening new avenues for antibacterial drug design.

Future research will likely focus on the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in rationally designing next-generation aminoglycosides with enhanced efficacy against multidrug-resistant pathogens. The continued exploration of the this compound scaffold holds significant promise for addressing the urgent global challenge of antibiotic resistance.

References

- 1. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H26N4O6 | CID 72392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The use of aminoglycoside derivatives to study the mechanism of aminoglycoside 6′-N-acetyltransferase and the role of 6′-NH2 in antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Syntheses of 3',4',5,6-tetradioxythis compound and 5,6-dideoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interest of Homodialkyl this compound Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Amphiphilic this compound Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New amphiphilic this compound derivatives active against resistant Pseudomonas aeruginosa and their interactions with lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of (+),(-)-neamine and their positional isomers as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring dissociation constants of RNA and aminoglycoside antibiotics by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 18. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]

The Neamine Biosynthesis Pathway in Streptomyces: A Technical Guide for Researchers

Abstract

Neamine, a core structural component of the aminoglycoside antibiotic neomycin, is a pseudodisaccharide synthesized by various Streptomyces species, most notably Streptomyces fradiae. The biosynthesis of this compound is a multi-step enzymatic process that originates from the primary metabolite glucose-6-phosphate. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the genetic and biochemical basis of each enzymatic step. It is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotic biosynthesis and the development of novel antimicrobial agents. This document summarizes the key enzymes involved, their catalytic functions, and the regulatory mechanisms that govern the production of this important antibiotic precursor. Furthermore, it provides detailed experimental protocols for the characterization of the biosynthetic enzymes and quantitative data to facilitate comparative studies and metabolic engineering efforts.

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. Their efficacy is intrinsically linked to their unique chemical structures, which are assembled through complex biosynthetic pathways in their producing organisms, primarily actinomycetes of the genus Streptomyces. This compound represents the central aminocyclitol-containing pseudodisaccharide core of the neomycin family of antibiotics. Understanding the intricate enzymatic steps involved in its formation is paramount for the rational design of novel aminoglycoside derivatives with improved therapeutic properties and for the enhancement of antibiotic production through metabolic engineering.

The this compound biosynthetic pathway in Streptomyces fradiae is encoded within the neo gene cluster. This guide will systematically dissect this pathway, from the initial cyclization of a sugar phosphate (B84403) to the final assembly of the this compound molecule.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the 2-deoxystreptamine (B1221613) (2-DOS) core and the subsequent glycosylation to yield this compound.

Stage 1: Biosynthesis of 2-deoxystreptamine (2-DOS)

The initial precursor for this compound biosynthesis is glucose-6-phosphate, a central metabolite in primary metabolism. Three key enzymes encoded by the neo gene cluster, NeoC, NeoB (also referred to as Neo6), and NeoA, are responsible for the conversion of glucose-6-phosphate into 2-deoxystreptamine.

The first committed step is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959), a carbocycle formation reaction catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS), encoded by the neoC gene.[1] This is followed by two successive transamination and oxidation reactions to introduce the two amino groups at positions 1 and 3 of the cyclitol ring.

The aminotransferase NeoB (Neo6) catalyzes the first transamination of 2-deoxy-scyllo-inosose to produce 2-deoxy-scyllo-inosamine (B1216308) (DOIA) using L-glutamine as the amino donor.[1][2] The dehydrogenase NeoA then oxidizes DOIA to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI).[1] Finally, a second transamination reaction, also catalyzed by NeoB, converts amino-DOI into 2-deoxystreptamine (DOS).[1]

dot graph Neamine_Biosynthesis_Stage1 { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

G6P [label="Glucose-6-Phosphate"]; DOI [label="2-deoxy-scyllo-inosose"]; DOIA [label="2-deoxy-scyllo-inosamine"]; aminoDOI [label="3-amino-2,3-dideoxy-scyllo-inosose"]; DOS [label="2-deoxystreptamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G6P -> DOI [label=" NeoC (DOIS)"]; DOI -> DOIA [label=" NeoB (Aminotransferase) \n L-Gln -> α-KG"]; DOIA -> aminoDOI [label=" NeoA (Dehydrogenase) \n NAD(P)+ -> NAD(P)H"]; aminoDOI -> DOS [label=" NeoB (Aminotransferase) \n L-Gln -> α-KG"]; }

Figure 1: Enzymatic synthesis of 2-deoxystreptamine (2-DOS).Stage 2: Glycosylation of 2-deoxystreptamine to form this compound

The second stage of this compound biosynthesis involves the attachment of a sugar moiety to the 2-DOS core. This critical glycosylation step is catalyzed by the N-acetylglucosaminyltransferase Neo8.[3] This enzyme transfers an N-acetylglucosamine (GlcNAc) residue from a UDP-GlcNAc donor to the C4 hydroxyl group of 2-DOS. While the immediate product is an N-acetylated precursor, the final this compound structure contains a primary amine. This suggests the involvement of a deacetylase. Within the broader neomycin biosynthetic pathway, the deacetylase Neo16 has been identified, which can act on acetylated aminoglycoside intermediates.[3] It is proposed that a similar deacetylation step occurs to yield the final this compound molecule.

dot graph Neamine_Biosynthesis_Stage2 { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

DOS [label="2-deoxystreptamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDP_GlcNAc [label="UDP-N-acetylglucosamine", shape=ellipse]; N_acetyl_this compound [label="N-acetylglucosaminyl-2-deoxystreptamine"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

{rank=same; DOS; UDP_GlcNAc}

DOS -> N_acetyl_this compound [label=" Neo8 (Glycosyltransferase)"]; UDP_GlcNAc -> N_acetyl_this compound [style=dashed, arrowhead=none]; N_acetyl_this compound -> this compound [label=" Deacetylase (e.g., Neo16)"]; }

Figure 2: Glycosylation of 2-DOS to form this compound.Key Enzymes and Their Properties

A summary of the key enzymes involved in this compound biosynthesis is presented below. While specific kinetic data for all enzymes are not exhaustively available in the literature, representative data for homologous enzymes are included for comparative purposes.

| Gene | Enzyme Name | Function | Substrate(s) | Product(s) | Cofactor(s) |

| neoC | 2-deoxy-scyllo-inosose synthase (DOIS) | Cyclization | D-glucose-6-phosphate | 2-deoxy-scyllo-inosose | NAD+, Co2+ |

| neoB (neo6) | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Transamination | 2-deoxy-scyllo-inosose, 3-amino-2,3-dideoxy-scyllo-inosose, L-glutamine | 2-deoxy-scyllo-inosamine, 2-deoxystreptamine, α-ketoglutarate | Pyridoxal-5'-phosphate (PLP) |

| neoA | 2-deoxy-scyllo-inosamine dehydrogenase | Oxidation | 2-deoxy-scyllo-inosamine | 3-amino-2,3-dideoxy-scyllo-inosose | NAD(P)+ |

| neo8 | N-acetylglucosaminyltransferase | Glycosylation | 2-deoxystreptamine, UDP-N-acetylglucosamine | N-acetylglucosaminyl-2-deoxystreptamine, UDP | - |

| neo16 | Deacetylase | Deacetylation | Acetylated aminoglycoside intermediates | Deacetylated product | - |

Experimental Protocols

This section provides generalized protocols for the key experiments required to characterize the this compound biosynthetic pathway.

Gene Deletion in Streptomyces fradiae

Gene deletion is a fundamental technique to elucidate gene function. The following protocol is a generalized approach for creating gene knockouts in S. fradiae using a CRISPR/Cas9-based system.

Figure 3: General workflow for gene deletion in S. fradiae.

Protocol:

-

Plasmid Construction:

-

Design a specific single-guide RNA (sgRNA) targeting the gene of interest.

-

Construct a donor plasmid containing upstream and downstream homologous arms (typically 1.5-2 kb) of the target gene, flanking a selectable marker (e.g., an apramycin (B1230331) resistance cassette).

-

Clone the sgRNA expression cassette and the donor DNA into a suitable E. coli - Streptomyces shuttle vector containing the cas9 gene.

-

-

Conjugation:

-

Transform the final construct into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor and S. fradiae spores.

-

Mix the donor and recipient cells and plate on a suitable medium for conjugation (e.g., SFM).

-

Overlay the plates with antibiotics to select for exconjugants (e.g., nalidixic acid and apramycin).

-

-

Screening and Verification:

-

Isolate individual exconjugant colonies and grow them under non-selective conditions to facilitate the second crossover event.

-

Screen for the desired double-crossover mutants by replica plating to identify colonies that have lost the vector backbone marker (if applicable) and gained the resistance marker from the donor DNA.

-

Confirm the gene deletion by PCR analysis using primers flanking the target gene region and by sequencing the PCR product.

-

-

Metabolite Analysis:

-

Cultivate the confirmed mutant and wild-type strains in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolition of this compound/neomycin production and to identify any accumulated intermediates.

-

Heterologous Expression and Purification of this compound Biosynthetic Enzymes

The following is a general protocol for the expression of neo gene products in E. coli and their subsequent purification.

Figure 4: Workflow for heterologous protein expression and purification.

Protocol:

-

Cloning and Expression:

-

Amplify the target neo gene from S. fradiae genomic DNA using PCR with primers that introduce suitable restriction sites.

-

Ligate the PCR product into an E. coli expression vector (e.g., pET series) that allows for the addition of an N- or C-terminal affinity tag (e.g., His6-tag) for purification.

-

Transform the ligation product into a suitable cloning host (e.g., E. coli DH5α) and then into an expression host (e.g., E. coli BL21(DE3)).

-

Grow the expression host in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 ≈ 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Wash the column to remove non-specifically bound proteins.

-

Elute the target protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

-

If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve higher purity.

-

-

Analysis:

-

Analyze the purified protein by SDS-PAGE to assess its purity and confirm its molecular weight.

-

Confirm the identity of the protein by Western blotting or mass spectrometry.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Enzyme Assays

4.3.1. Aminotransferase (NeoB/Neo6) Assay: The activity of aminotransferases can be determined by monitoring the formation of glutamate (B1630785) from α-ketoglutarate in a coupled reaction with glutamate dehydrogenase, which results in the oxidation of NADH to NAD+.

-

Reaction Mixture: 100 mM Tris-HCl (pH 8.0), 10 mM substrate (e.g., 2-deoxy-scyllo-inosose), 20 mM L-glutamine, 0.2 mM PLP, 0.2 mM NADH, 10 U/mL glutamate dehydrogenase, and the purified NeoB enzyme.

-

Procedure: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at a constant temperature (e.g., 30 °C). One unit of aminotransferase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate per minute.

4.3.2. Dehydrogenase (NeoA) Assay: Dehydrogenase activity can be monitored by following the reduction of NAD(P)+ to NAD(P)H.

-

Reaction Mixture: 100 mM Tris-HCl (pH 8.5), 5 mM substrate (e.g., 2-deoxy-scyllo-inosamine), 2 mM NAD(P)+, and the purified NeoA enzyme.

-

Procedure: Monitor the increase in absorbance at 340 nm (due to NAD(P)H formation) at a constant temperature.

4.3.3. Glycosyltransferase (Neo8) Assay: Glycosyltransferase activity can be assessed by quantifying the formation of the glycosylated product using HPLC-MS.

-

Reaction Mixture: 50 mM HEPES buffer (pH 7.5), 5 mM 2-deoxystreptamine, 5 mM UDP-N-acetylglucosamine, 10 mM MgCl2, and the purified Neo8 enzyme.

-

Procedure: Incubate the reaction mixture at 30 °C for a defined period. Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation. Analyze the reaction mixture by HPLC-MS to separate and quantify the product, N-acetylglucosaminyl-2-deoxystreptamine.

Regulation of this compound Biosynthesis

The biosynthesis of antibiotics in Streptomyces is tightly regulated at multiple levels to coordinate with the organism's growth and developmental stages. The expression of the neo gene cluster is controlled by a complex regulatory network. This includes cluster-situated regulators within the neo cluster itself, as well as global regulators that respond to nutritional signals and cellular stress. Further research is needed to fully elucidate the specific regulatory mechanisms governing this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Streptomyces fradiae is a well-orchestrated enzymatic process that serves as a critical foundation for the production of the clinically important neomycin antibiotics. This guide has provided a comprehensive overview of the pathway, from the initial cyclization of glucose-6-phosphate to the final glycosylation step. The detailed information on the key enzymes and the provided experimental protocols are intended to serve as a valuable resource for researchers in the field. A deeper understanding of this pathway will undoubtedly pave the way for the development of novel aminoglycoside antibiotics and the improvement of existing production processes through metabolic engineering.

References

- 1. Biosynthesis of 2-deoxystreptamine by three crucial enzymes in Streptomyces fradiae NBRC 12773 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Neamine as a Degradation Product of Neomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin, a widely used aminoglycoside antibiotic, is susceptible to degradation under certain conditions, yielding various products. Among these, neamine (also known as neomycin A) is a significant and biologically active molecule. This technical guide provides an in-depth exploration of this compound as a degradation product of neomycin, focusing on the chemical transformation, comparative biological activities, and analytical methodologies. Quantitative data on degradation, antibacterial efficacy, and toxicity are presented in structured tables for clarity. Detailed experimental protocols for neomycin degradation and analysis are provided, alongside visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Neomycin is a complex of aminoglycoside antibiotics produced by Streptomyces fradiae. The commercial mixture primarily consists of neomycin B and neomycin C, with this compound being a core structural component and a product of their degradation.[1][2] The degradation of neomycin, particularly through acid hydrolysis, cleaves the glycosidic bonds to yield this compound and other sugar moieties.[3][4] Understanding this degradation process is crucial for ensuring the stability and purity of neomycin-based pharmaceutical formulations. Furthermore, this compound itself exhibits biological activity, including antibacterial properties, albeit generally less potent than its parent compound.[3][4] This guide delves into the specifics of this compound formation, its biological implications, and the analytical techniques used for its characterization and quantification.

Chemical Degradation of Neomycin to this compound

The primary pathway for the degradation of neomycin to this compound is through acid hydrolysis. This process involves the cleavage of the glycosidic linkage between the neosamine sugar and the 2-deoxystreptamine (B1221613) ring.

Structural Relationship

Neomycin is a pseudo-oligosaccharide. This compound consists of two rings: a 2-deoxystreptamine (ring II) and a diamino-sugar (ring I, neosamine C). Neomycin B and C are larger molecules where additional sugar rings are attached to the 4-position of the 2-deoxystreptamine ring of this compound.

Quantitative Data

Yield of this compound from Neomycin Degradation

The yield of this compound from the acid hydrolysis of neomycin can be significant, indicating a primary degradation pathway.

| Degradation Method | Starting Material | Conditions | Approximate Yield of this compound | Reference |

| Acid Hydrolysis | Neomycin Sulfate (B86663) | Heating under reflux with 6 N sulfuric acid | At least one-third of the weight of neomycin (based on bioassays) | [3][4] |

Comparative Antibacterial Activity

This compound retains antibacterial activity, though it is generally less potent than neomycin against most organisms.

| Organism | This compound MIC (µg/mL) | Neomycin MIC (µg/mL) | Reference |

| Brucella bronchiseptica | 3.3 | 0.5 | [4] |

| Staphylococcus aureus | 1.0 | 0.13 | [4] |

| Escherichia coli | 1.0 | 0.1 | [4] |

| Bacillus subtilis | 1.0 | 0.017 | [4] |

Comparative Acute Toxicity

This compound has been reported to be significantly less toxic than neomycin.

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| This compound | Mice | Intravenous | 320 | [4] |

| This compound | Mice | Subcutaneous | 1250 | [4] |

| Neomycin | Mice | Not specified | Lower than this compound | [5] |

Experimental Protocols

Acid Hydrolysis of Neomycin Sulfate to this compound

This protocol is based on the method described by Leach and Teeters (1951).

Objective: To degrade neomycin sulfate to produce this compound hydrochloride.

Materials:

-

Neomycin sulfate

-

6 N Sulfuric acid

-

Barium hydroxide (B78521)

-

Amberlite IRC-50 resin (sodium form)

-

1 N Hydrochloric acid

-

Activated carbon (Darco G-60)

-

Ammoniacal methanol

Procedure:

-

Hydrolysis: Heat one gram of neomycin sulfate under reflux with 6 N sulfuric acid.

-

Neutralization and Sulfate Removal: After cooling, remove the sulfate ions by the addition of barium hydroxide.

-

Cation Exchange Chromatography: Adsorb the this compound onto a column of Amberlite IRC-50 in the sodium form.

-

Elution: Elute the active fraction containing this compound with 1 N hydrochloric acid.

-

Freeze-Drying: Lyophilize the eluate to obtain a crude this compound hydrochloride powder.

-

Decolorization: Pass a solution of the crude product through a column of activated carbon to decolorize it.

-

Crystallization: Obtain crystalline this compound from ammoniacal methanol.

Analytical Separation by High-Performance Liquid Chromatography (HPLC)

Modern analysis of neomycin and its impurities like this compound often employs HPLC with pulsed amperometric detection (PAD) or mass spectrometry (MS), as aminoglycosides lack a strong UV chromophore.

Objective: To separate and quantify this compound from neomycin in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Strong anion-exchange column

-

Integrated Pulsed Amperometric Detector (IPAD)

Chromatographic Conditions (Example):

-

Column: Strong anion-exchange column

-

Eluent: Weak potassium hydroxide solution (e.g., 2.40 mM)

-

Column Temperature: 30°C

-

Detection: Integrated Pulsed Amperometric Detection (IPAD)

Procedure:

-

Sample Preparation: Dissolve the sample containing neomycin and potential degradation products in the mobile phase.

-

Injection: Inject the sample onto the HPLC system.

-

Separation: The components are separated on the anion-exchange column based on their charge and interaction with the stationary phase.

-

Detection: The separated analytes are detected by IPAD.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known standard.

Biological Effects and Signaling Pathways

Recent studies have highlighted differences in the biological effects of neomycin and this compound beyond their direct antibacterial action. For instance, neomycin, but not this compound, has been shown to inhibit the phosphorylation of Akt (Protein Kinase B), a key enzyme in cell survival and angiogenesis signaling pathways.

This differential effect is significant as it suggests that the toxicity profile of neomycin may be linked to its interference with this critical signaling cascade. This compound, lacking this inhibitory effect, presents as a less toxic analogue.

Conclusion

This compound, a primary degradation product of neomycin, is a molecule of significant interest to pharmaceutical scientists and researchers. Its formation through processes like acid hydrolysis highlights the importance of stability testing for neomycin-containing products. While it possesses antibacterial activity, its reduced potency and, more importantly, its lower toxicity compared to neomycin, make it a subject for further investigation. The differential effects on cellular signaling pathways, such as the Akt pathway, underscore the complex biological activities of these aminoglycosides and may provide avenues for the development of safer therapeutic agents. The experimental and analytical protocols detailed in this guide offer a framework for the continued study of this compound and its role as a neomycin degradant.

References

The Core of Aminoglycosides: A Technical Guide to the Discovery and Historical Background of Neamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neamine, a fundamental structural component of many aminoglycoside antibiotics, represents a critical pharmacophore in the ongoing battle against bacterial infections. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, detailing its origins as a degradation product of neomycin. The document elucidates the compound's mechanism of action, focusing on its interaction with the bacterial ribosome, and presents key experimental protocols for its isolation, characterization, and biological evaluation. Quantitative data on its antibacterial activity and ribosomal binding affinity are summarized, and its biosynthetic pathway is illustrated. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of aminoglycoside antibiotics.

Discovery and Historical Background

The story of this compound is intrinsically linked to the pioneering era of antibiotic discovery. Its parent compound, neomycin, was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University from the bacterium Streptomyces fradiae.[1] Waksman's systematic screening of soil microbes for antimicrobial agents had previously led to the discovery of streptomycin, for which he was awarded the Nobel Prize in Physiology or Medicine in 1952.[2][3][4][5] Neomycin emerged as a broad-spectrum antibiotic with activity against many streptomycin-resistant bacteria and Mycobacterium tuberculosis.[1]

In the course of elucidating the structure of neomycin, researchers subjected it to acid hydrolysis. This process yielded a smaller, crystalline, and biologically active compound. In 1951, Byron E. Leach and Charlotte M. Teeters at The Upjohn Company reported the isolation of this antibacterial degradation product, which they named This compound .[6][7] this compound was initially identified as Neomycin A, a minor component of the neomycin complex produced by S. fradiae.[6][8][9]

Structurally, this compound is a pseudodisaccharide composed of a 2-deoxystreptamine (B1221613) (2-DOS) ring glycosidically linked to a 2,6-diamino-2,6-dideoxy-α-D-glucopyranose (neosamine) moiety.[6][8] This core structure was later found to be the fundamental building block for a large family of 4,5-disubstituted 2-DOS aminoglycoside antibiotics, including neomycin, paromomycin, and ribostamycin.[10][11] The discovery of this compound was a crucial step in understanding the structure-activity relationships of aminoglycosides, establishing that this core unit was sufficient for antibacterial activity.[10][11]

Mechanism of Action: Targeting the Bacterial Ribosome

This compound, like other aminoglycoside antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[12] The primary binding site for this compound is the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[10][11][13]

The binding of this compound to the A-site induces a conformational change in the rRNA, which interferes with the fidelity of protein synthesis in several ways:

-

Codon Misreading: The this compound-induced distortion of the A-site allows for the binding of near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[12] This results in the production of non-functional or toxic proteins, which ultimately disrupts cellular processes and leads to bacterial cell death.[12]

-

Inhibition of Translocation: The binding of this compound can also sterically hinder the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site), thereby stalling protein synthesis.[12]

-

Inhibition of Ribosome Recycling: Some studies suggest that aminoglycosides can also interfere with the recycling of ribosomes after a round of translation is complete.[14]

The this compound core, consisting of rings I and II, has been shown to be the minimal structural motif required for specific binding to the ribosomal A-site.[10][11] The amino groups on both the 2-deoxystreptamine and neosamine rings are crucial for this interaction, forming key hydrogen bonds with the phosphate (B84403) backbone and specific bases of the 16S rRNA.

Signaling Pathway: this compound's Action on the Bacterial Ribosome

Caption: Mechanism of action of this compound on the bacterial ribosome.

Quantitative Data

Antibacterial Activity

The antibacterial activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[15] this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, although it is generally less potent than its parent compound, neomycin.[16]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive | 1.0 | [16] |

| Staphylococcus aureus | Gram-positive | 0.13 | [16] |

| Escherichia coli | Gram-negative | 1.0 | [16] |

| Proteus vulgaris | Gram-negative | 3.3 | [16] |

| Salmonella schottmuelleri | Gram-negative | 1.0 | [16] |

| Salmonella typhosa | Gram-negative | 0.17 | [16] |

| Mycobacterium smegmatis (wild-type) | Acid-fast | >1024 | [3] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Ribosomal RNA Binding Affinity

The binding affinity of this compound to its ribosomal RNA target is a key determinant of its antibacterial activity. This is often expressed as the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity.

Table 2: Binding Affinity of this compound and related aminoglycosides to the bacterial 16S rRNA A-site.

| Aminoglycoside | Dissociation Constant (Kd) (µM) | Reference |

| This compound | 100 | [3] |

| Neomycin | 0.5 | [3] |

| Paromomycin | ~1 | [17] |

| Ribostamycin | ~10 | [3] |

Note: Binding affinities can be influenced by the specific RNA construct and the experimental conditions.

Experimental Protocols

Isolation of this compound by Acid Hydrolysis of Neomycin

This protocol is adapted from the method described by Leach and Teeters (1951).[16]

Materials:

-

Neomycin sulfate (B86663)

-

6 N Sulfuric acid

-

Barium hydroxide (B78521)

-

Cation exchange resin (e.g., Amberlite IRC-50, sodium form)

-

1 N Hydrochloric acid

-

Activated carbon (e.g., Darco G-60)

-

Ammonium (B1175870) hydroxide

Procedure:

-

Acid Hydrolysis: Dissolve neomycin sulfate in 6 N sulfuric acid and heat under reflux for several hours.

-

Neutralization: Cool the reaction mixture and dilute with water. Neutralize the excess sulfuric acid and adjust the pH to approximately 7.5 by the addition of solid barium hydroxide.

-

Sulfate Removal: Filter the mixture to remove the barium sulfate precipitate. Wash the precipitate with water and combine the filtrate and washings.

-

Ion-Exchange Chromatography: Pass the resulting solution through a column packed with a carboxylic acid ion exchange resin in the sodium form to adsorb this compound.

-

Elution: Elute the this compound from the resin using 1 N hydrochloric acid.

-

Decolorization: Treat the eluate with activated carbon to remove colored impurities.

-

Crystallization: Concentrate the purified this compound solution. Dissolve the residue in methanol made alkaline with ammonium hydroxide and allow it to crystallize.

-

Recovery: Collect the this compound crystals by filtration, wash with cold methanol, and dry under vacuum.

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a generalized protocol based on standard methods.[1][5][10][18]

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

-

Sterile saline or broth for dilutions

-

Incubator

Procedure:

-

Serial Dilution: Prepare a series of twofold dilutions of the this compound stock solution in the microtiter plate using the appropriate growth medium. The final volume in each well should be half of the final assay volume (e.g., 50 µL).

-

Inoculation: Add an equal volume (e.g., 50 µL) of the standardized bacterial inoculum to each well, including a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

Reading the Results: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of this compound in a well that shows no visible growth.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of neomycin and other related aminoglycosides in Streptomyces fradiae.[1][19] The biosynthetic pathway involves a series of enzymatic reactions that start from D-glucose-6-phosphate. A key step is the formation of the 2-deoxystreptamine ring, which is then glycosylated to form this compound.

Key Genes in this compound Biosynthesis: The biosynthesis of this compound is governed by a cluster of genes, often referred to as the neo gene cluster.[1] Some of the crucial genes involved include:

-

neo7 (btrC): Codes for the 2-deoxy-scyllo-inosose (B3429959) synthase.

-

neo6 (btrS): Encodes an L-glutamine:2-deoxy-scyllo-inosose aminotransferase, responsible for the first transamination step in 2-deoxystreptamine formation.

-

neo8 (btrM): A putative glycosyltransferase that attaches the neosamine moiety to the 2-deoxystreptamine ring.[1]

Biosynthetic Pathway of this compound

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2799620A - Neomycin and process of preparation - Google Patents [patents.google.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3329566A - Process for separating neomycin b from neomycin c - Google Patents [patents.google.com]

- 7. US2698821A - Method for the recovery of neomycin - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. researchgate.net [researchgate.net]

- 11. Separation and quantitation of neomycins as free base by paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Colorimetric Microtiter Plate Assay of Polycationic Aminoglycoside Antibiotics in Culture Broth Using Amaranth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US2679532A - Acid hydrolysis of neomycin - Google Patents [patents.google.com]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

chemical and physical properties of Neamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, also known as Neomycin A, is an aminoglycoside antibiotic and a fundamental core structure of many clinically significant antibiotics, including the neomycin and kanamycin (B1662678) families.[1][2] It is a pseudodisaccharide composed of a 2-deoxystreptamine (B1221613) (2-DOS) ring glycosidically linked to a 2,6-diaminoglucose ring.[1][3] Beyond its role as an antibiotic precursor, this compound itself is a degradation product of neomycin and exhibits a range of biological activities, including antibacterial, antitumor, and neuroprotective effects.[] This guide provides an in-depth overview of the chemical and physical properties of this compound, complete with experimental protocols and visual representations of its interactions and analysis.

Chemical and Physical Properties

This compound is an off-white to pale yellow solid.[] Its core structure consists of two rings: a 2-deoxystreptamine ring (Ring II) and a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl ring (Ring I).[1][5] The quantitative chemical and physical properties of this compound are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆N₄O₆ | [3][] |

| Molecular Weight | 322.36 g/mol | [3][][6] |

| CAS Number | 3947-65-7 | [3][][6] |

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol | [3][] |

| Synonyms | Neomycin A, Neomycin Sulfate EP Impurity A, Framycetin Sulfate EP Impurity A, (+)-Neamine | [] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 250-256 °C (decomposes) | [] |

| Boiling Point | 577.9 ± 50.0 °C at 760 mmHg | [] |

| Density | 1.518 ± 0.10 g/cm³ | [] |

| Optical Rotation | [α]D²⁵ +112.8° (c=1) | [6] |

| Solubility | Slightly soluble in water, methanol, and aqueous acid. | [][7] |

| Appearance | Off-White to Pale Yellow Solid | [] |

Table 3: pKa Values of this compound's Amino Groups

The pKa values of the four primary amino groups of this compound have been determined using multinuclear NMR spectroscopy. These values are crucial for understanding the molecule's protonation state at physiological pH, which in turn influences its binding to biological targets.[8][9]

| Amino Group Position | pKa Value (NMR Titration) | Source(s) |

| N-3 (Ring II) | 6.51 | [9] |

| N-2' (Ring I) | 7.11 | [9] |

| N-1 (Ring II) | 7.60 | [9] |

| N-6' (Ring I) | 8.31 | [9] |

Mechanism of Action and Biological Interactions

The primary antibacterial mechanism of this compound and other aminoglycosides involves high-affinity binding to the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA of bacteria.[2][10] This interaction disrupts protein synthesis, leading to bacterial cell death.[11] The positively charged amino groups of this compound are critical for the electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA.[12]

This compound has also been identified as an anti-angiogenesis agent that targets angiogenin (B13778026) (ANG). It has been shown to inhibit ANG-mediated proliferation of pancreatic cancer cells in a dose-dependent manner.[]

Caption: Mechanism of this compound's antibacterial action.

Experimental Protocols

Determination of pKa Values by NMR Titration

This method allows for the unambiguous assignment of pKa values to each of this compound's amino groups.[8][9]

Methodology:

-

Sample Preparation: A solution of this compound (e.g., 0.155–0.243 M) is prepared in D₂O.[8]

-

Titration: The pH of the solution is adjusted incrementally using 0.5 M DCl and 0.5 M NaOD to cover a wide pH range (e.g., pD 2.55 to 12.30).[8]

-

NMR Data Acquisition: At each pH point, ¹H, ¹³C, and ¹H-¹⁵N HMBC NMR spectra are recorded.[8]

-

Data Analysis: The chemical shifts (δ) of reporter nuclei (protons, carbons, and nitrogens) close to the amino groups are plotted against the measured pD values.

-

pKa Calculation: The resulting titration curves are fitted to the Henderson-Hasselbalch equation to determine the pKa value for each amino group.[8][9]

Caption: Workflow for pKa determination by NMR titration.

High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD)

This method is used for the separation and quantification of this compound, often as an impurity in neomycin sulfate.[]

Methodology:

-

Chromatography System: A system equipped with an eluent generator, gradient pump, electrochemical detector, and autosampler.[]

-

Column: Anion-exchange column (e.g., 4 mm × 250 mm) with a guard column (e.g., 4 mm × 50 mm).[]

-

Mobile Phase: 2.40 mM KOH generated by the eluent generator at a flow rate of 0.50 mL/min.[]

-

Column Temperature: 30 °C.[]

-

Injection Volume: 20 µL.[]

-

Detection: Integrated pulsed amperometric detection using a gold working electrode with a specific electrochemical waveform.[]

-

Column Re-equilibration: The column is washed weekly with 100 mM KOH and re-equilibrated overnight with 2.40 mM KOH.[]

Conclusion

This compound is a well-characterized aminoglycoside with distinct chemical and physical properties that are fundamental to its biological activity. Its rigid structure, coupled with the specific pKa values of its four amino groups, dictates its interaction with the bacterial ribosomal A-site, the primary target for its antibiotic effects. The experimental protocols outlined in this guide provide robust methods for the analysis and characterization of this compound, which is essential for quality control in pharmaceutical manufacturing and for further research into the development of novel aminoglycoside derivatives.[] The continued study of this compound and its analogs holds promise for combating antibiotic resistance and exploring new therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C12H26N4O6 | CID 72392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [drugfuture.com]

- 7. This compound , 98% , 3947-65-7 - CookeChem [cookechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, this compound, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neomycin - Wikipedia [en.wikipedia.org]

- 12. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Neamine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neamine, an aminoglycoside antibiotic and a non-toxic derivative of neomycin, has emerged as a promising therapeutic agent in preclinical studies, primarily in the field of oncology.[1][2][3] Its mechanism of action is centered on the inhibition of angiogenin (B13778026) (ANG), a key protein involved in angiogenesis and cancer cell proliferation.[1][2][4][5] This technical guide provides a comprehensive overview of the preclinical data supporting this compound's therapeutic potential, with a focus on its anti-cancer activities. It includes a detailed summary of quantitative data, experimental protocols for key studies, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Angiogenin Nuclear Translocation

The primary mechanism through which this compound exerts its anti-tumor effects is by blocking the nuclear translocation of angiogenin.[1][2][4][5] Angiogenin, secreted by tumor cells, plays a crucial role in tumor progression by promoting the formation of new blood vessels (angiogenesis) and by directly stimulating cancer cell proliferation through the enhancement of ribosomal RNA (rRNA) transcription within the nucleus.[2][4][5]

This compound effectively inhibits this process, leading to a dual anti-tumor effect:

-

Anti-angiogenesis: By preventing angiogenin from reaching the nucleus of endothelial cells, this compound inhibits the signaling cascade that leads to the formation of new blood vessels, thereby cutting off the tumor's nutrient and oxygen supply.[1][4][5]

-

Inhibition of Cancer Cell Proliferation: this compound's blockade of angiogenin's nuclear entry in cancer cells directly curtails rRNA synthesis, a critical step for protein production and cell growth, leading to reduced proliferation.[4][5]

Interestingly, while this compound effectively blocks the nuclear translocation of angiogenin, it does not appear to inhibit the Akt signaling pathway or the subsequent release of nitric oxide (NO), a key event in angiogenesis induced by factors like VEGF and ANG. This is in contrast to its parent compound, neomycin, which inhibits Akt phosphorylation and is associated with higher toxicity. This differential effect suggests a more targeted and potentially safer therapeutic window for this compound.

Signaling Pathway of this compound's Action

Caption: this compound inhibits the nuclear translocation of Angiogenin.

In Vitro Studies: Inhibition of Cancer Cell Proliferation

This compound has demonstrated direct inhibitory effects on the proliferation of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cell lines.

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| HSC-2 | Oral Squamous Cell Carcinoma | ~1 | [2] |

| SAS | Oral Squamous Cell Carcinoma | >3 (only ~30% inhibition) | [2] |

Note: The data for SAS cells indicates that this compound is significantly less effective at inhibiting its proliferation in vitro compared to HSC-2 cells.

In Vivo Studies: Anti-Tumor Efficacy in Xenograft Models

The anti-tumor activity of this compound has been validated in several preclinical animal models, primarily using athymic (nude) mice bearing human tumor xenografts. These studies consistently demonstrate that this compound can inhibit tumor establishment, reduce the growth of established tumors, and decrease tumor-associated angiogenesis.[1][4][5][6]

| Animal Model | Human Cancer Cell Line | Treatment Dose & Route | Key Findings | Reference |

| Athymic Mice | A431 (Epidermoid Carcinoma) | 20 mg/kg, i.v., daily | 64% inhibition of established tumor growth. | [6] |

| Athymic Mice | HT-29 (Colon Adenocarcinoma) | Not specified | Inhibition of tumor establishment and growth. | [6] |

| Athymic Mice | PC-3 (Prostate Cancer) | 30 mg/kg, s.c. | Prevented tumor establishment in 50% of mice; 66% decrease in cell proliferation and 72.8% decrease in angiogenesis in established tumors. | [4] |

| Athymic Mice | HSC-2 (Oral Squamous Cell Carcinoma) | 30 mg/kg, s.c. | 65% decrease in tumor growth; 35% decrease in tumor angiogenesis. | [5] |

| Athymic Mice | SAS (Oral Squamous Cell Carcinoma) | 30 mg/kg, s.c. | 62% decrease in tumor growth; 54% decrease in tumor angiogenesis. | [5] |

Experimental Workflow for a Typical Xenograft Study

Caption: Workflow for assessing this compound's in vivo anti-tumor efficacy.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies reported in the cited preclinical studies. Researchers should refer to the specific publications for fine details and potential modifications.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., HSC-2, SAS, A431, PC-3, HT-29) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

In Vitro Cell Proliferation Assay (MTT Assay)

-